molecular formula C9H8F2O2 B8342752 Propionic acid (2,5-difluorophenyl) ester

Propionic acid (2,5-difluorophenyl) ester

Cat. No. B8342752
M. Wt: 186.15 g/mol
InChI Key: DNYSKDBUXVSNMK-UHFFFAOYSA-N
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Patent
US05935908

Procedure details

At 0° C.-5° C., a solution of 100 g of 2,5-difluorophenol in 66.5 g of pyridine is added dropwise in the course of 2 hours to a solution of 71.2 g of propionic acid chloride in 800 ml of toluene and stirring is then carried out at room temperature for a further hour. The reaction mixture is then diluted with ethyl acetate, washed twice with water and once with saturated sodium chloride solution and the organic phase is separated off, dried with sodium sulfate and concentrated by evaporation in vacuo. The crude product is processed further without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
71.2 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[C:10](Cl)(=[O:13])[CH2:11][CH3:12]>N1C=CC=CC=1.C1(C)C=CC=CC=1.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][C:10](=[O:13])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Name
Quantity
71.2 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
66.5 g
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is then carried out at room temperature for a further hour
WASH
Type
WASH
Details
washed twice with water and once with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is processed further without further purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)F)OC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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